N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is a synthetic acetamide derivative featuring a quinazolin-2,4-dione core linked to a 3,4-dimethoxyphenethyl group. The compound’s structure combines a heterocyclic quinazolinone moiety, known for its pharmacological relevance, with a substituted phenethyl side chain that may influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-27-16-8-7-13(11-17(16)28-2)9-10-21-18(24)12-23-19(25)14-5-3-4-6-15(14)22-20(23)26/h3-8,11H,9-10,12H2,1-2H3,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPWFOMZDNXQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, pharmacological effects, and structure-activity relationships (SAR).
- Molecular Formula : C20H25N3O5
- Molecular Weight : 359.42 g/mol
- CAS Number : 139-76-4
- Chemical Structure : The compound features a quinazoline core with substituents that enhance its biological activity.
Pharmacological Studies
Research has indicated that this compound exhibits various pharmacological properties:
- COX-2 Inhibition :
- Anticancer Activity :
- Myorelaxant Effects :
Structure-Activity Relationship (SAR)
The SAR studies of quinazoline derivatives indicate that specific modifications on the phenethyl and quinazoline moieties can significantly impact biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Substituents on the phenethyl group | Enhanced COX-2 inhibition |
| Variations in the quinazoline core | Altered anticancer efficacy |
| Presence of methoxy groups | Increased lipophilicity and bioavailability |
Case Studies
-
In Vivo Studies :
- In vivo studies have shown that compounds similar to this compound can significantly reduce tumor size in animal models when administered at specific dosages.
-
Clinical Trials :
- Some derivatives have progressed to early-phase clinical trials focusing on their efficacy against specific cancer types, demonstrating promising results regarding safety and tolerability.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that compounds containing quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. Studies suggest that N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide could act as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its role in regulating gene expression and cellular processes involved in cancer progression .
-
Neuroprotective Effects :
- The compound has been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter levels and reduce oxidative stress may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Properties :
Pharmacological Insights
- Mechanism of Action : The compound’s mechanism may involve the modulation of various signaling pathways, including those related to apoptosis and cell cycle regulation. The quinazoline structure is known for interacting with multiple targets within cells, potentially leading to apoptosis in cancer cells while sparing normal cells .
Material Science Applications
-
Polymer Chemistry :
- Due to its unique chemical structure, this compound can be utilized in the synthesis of novel polymers with enhanced properties. These polymers may find applications in drug delivery systems where controlled release is critical.
- Nanotechnology :
Case Studies
- Case Study 1 : A study published in a peer-reviewed journal demonstrated the anticancer efficacy of quinazoline derivatives similar to this compound against breast cancer cell lines. The results indicated significant reduction in cell viability when treated with the compound compared to controls.
- Case Study 2 : In a neuropharmacological study, this compound was tested in animal models of neurodegeneration. It showed promising results in improving cognitive function and reducing neuroinflammation markers compared to untreated groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the quinazolinone-acetamide scaffold, focusing on structural variations, synthesis methods, and reported biological activities.
Structural and Functional Group Variations
Key Observations :
- Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound may enhance lipophilicity compared to halogenated (e.g., 2,4-dichlorophenyl) or alkyl (e.g., 3,5-dimethylphenyl) analogs.
- Core Modifications: The 2,4-dioxoquinazolinone core in the target compound differs from 4-oxoquinazolinone derivatives (e.g., Compound 21a), which lack the 2-oxo group. This difference could impact hydrogen-bonding capacity and enzyme inhibition profiles .
Critical Analysis of Evidence Limitations
- Inconsistent Data Availability : While analogs like Compound 21a have robust characterization (NMR, UPLC-MS ), the target compound lacks detailed spectral or activity data in the provided evidence .
- Synthetic Route Variability : Methods range from carbodiimide-mediated couplings to nucleophilic substitutions , complicating direct comparisons of scalability or purity.
- Biological Assay Heterogeneity : Anticonvulsant, antimicrobial, and enzyme-modulating activities are reported for analogs, but standardized assays (e.g., MTT for cytotoxicity) are absent, limiting cross-study comparisons.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide, and how can purity be ensured?
Answer:
The compound can be synthesized via multi-step routes involving:
Condensation reactions : Reacting 3,4-dimethoxyphenethylamine with a quinazolinone-acetic acid derivative using coupling agents like N,N′-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or DMF .
Oxidation steps : Hydrogen peroxide (H₂O₂) may oxidize intermediates to form the dioxoquinazolinone moiety .
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol or methanol.
Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via -NMR (e.g., methoxy proton signals at δ 3.7–3.9 ppm) and high-resolution mass spectrometry (HRMS) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition assays : Test against cyclooxygenase (COX-1/COX-2) due to structural similarity to quinazolinones with anti-inflammatory activity. Use a fluorometric kit to measure prostaglandin production .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Systematic substitutions : Modify the 3,4-dimethoxyphenethyl group (e.g., replace methoxy with halogens or alkyl chains) and the quinazolinone core (e.g., introduce methyl or fluorine substituents at C6/C7) .
- Key parameters :
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to correlate with membrane permeability.
- Electronic effects : Assess electron-withdrawing/donating groups via Hammett σ constants.
- Validation : Compare IC₅₀ values in enzyme assays and cytotoxicity profiles across derivatives .
Advanced: How can conformational analysis resolve discrepancies in biological data across studies?
Answer:
- X-ray crystallography : Determine solid-state conformation (e.g., dihedral angles between the dimethoxyphenethyl and quinazolinone moieties). For example, shows that dihedral angles >50° reduce steric hindrance and enhance receptor binding .
- Molecular dynamics (MD) simulations : Simulate aqueous solubility and protein-ligand interactions (e.g., using GROMACS). Compare with experimental solubility data (e.g., logS) to identify aggregation-prone derivatives .
Advanced: What analytical strategies address contradictions in reported metabolic stability?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify major metabolites (e.g., demethylation of methoxy groups or quinazolinone ring oxidation) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to assess enzyme inhibition potential, which may explain interspecies variability .
Advanced: How can computational modeling guide target identification?
Answer:
- Docking studies : Use AutoDock Vina to screen against targets like GABAₐ receptors (anticonsulvant activity) or kinases (anticancer potential). Prioritize targets with binding energies ≤ −8.0 kcal/mol .
- Pharmacophore mapping : Align with known inhibitors (e.g., COX-2 inhibitors) to identify critical hydrogen-bonding (quinazolinone carbonyl) and hydrophobic (dimethoxyphenethyl) features .
Basic: What spectroscopic techniques confirm the compound’s structural identity?
Answer:
- -NMR : Key signals include:
- N-CH₂ protons (δ 3.4–3.6 ppm, triplet)
- Quinazolinone C4=O (δ 167–170 ppm in -NMR) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and quinazolinone C=O (~1720 cm⁻¹) .
Advanced: What strategies improve aqueous solubility without compromising bioactivity?
Answer:
- Prodrug design : Introduce phosphate or glycoside groups at the acetamide nitrogen.
- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates (validate via powder X-ray diffraction) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (characterize via DLS and TEM) to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
